molecular formula C14H13NO2 B1421708 2-(4-Methoxybenzoyl)-5-methylpyridine CAS No. 1187163-30-9

2-(4-Methoxybenzoyl)-5-methylpyridine

Cat. No.: B1421708
CAS No.: 1187163-30-9
M. Wt: 227.26 g/mol
InChI Key: GAMRAUGPZHNBHD-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzoyl)-5-methylpyridine is a pyridine derivative featuring a 4-methoxybenzoyl substituent at the 2-position and a methyl group at the 5-position of the pyridine ring.

Properties

IUPAC Name

(4-methoxyphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-3-8-13(15-9-10)14(16)11-4-6-12(17-2)7-5-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMRAUGPZHNBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222352
Record name Methanone, (4-methoxyphenyl)(5-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187163-30-9
Record name Methanone, (4-methoxyphenyl)(5-methyl-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-methoxyphenyl)(5-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(4-Methoxybenzoyl)-5-methylpyridine typically involves the reaction of 4-methoxybenzoyl chloride with 5-methylpyridine in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-Methoxybenzoyl)-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

2-(4-Methoxybenzoyl)-5-methylpyridine has been investigated for its potential as a therapeutic agent due to its biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was noted to be around 32 µg/mL for these pathogens.
  • Anticancer Properties : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited cytotoxic effects with IC50 values in the low micromolar range, indicating potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects : Preliminary research suggests that it may reduce inflammation markers in animal models, highlighting its potential in treating inflammatory diseases.

Environmental Science

This compound has applications in environmental remediation, particularly in the recovery of noble metal ions from aqueous solutions. Its derivatives have shown efficiency as extractants for metals like gold (Au), silver (Ag), palladium (Pd), and platinum (Pt) through solvent extraction processes, achieving recovery rates exceeding 99% for certain ions.

Materials Science

In materials science, this compound can serve as a building block in the synthesis of novel materials with tailored properties. Its unique functional groups allow for modifications that can enhance material performance in various applications.

Comparative Analysis with Analog Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesIC50 (µM)Activity Type
This compound Methoxy substitution on benzoyl group2.5Anticancer
4-Fluorobenzene-1,2-diamine Fluorine substitution5.0Antimicrobial
3-Fluorobenzene-1,2-diamine Fluorine substitution10.0Antimicrobial

This table illustrates that while all compounds exhibit some level of biological activity, this compound shows superior anticancer efficacy compared to its analogs.

Case Studies

Several studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity against multi-drug resistant bacteria, showing effective inhibition at low concentrations.
  • Cytotoxicity in Cancer Cell Lines : Research focusing on breast cancer treatment revealed that treatment with this compound led to significant apoptosis in MCF-7 cells through mitochondrial dysfunction and caspase activation pathways.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzoyl)-5-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Substituted Benzoyl Groups

2-(4-Methylbenzoyl)benzoic Acid and 2-(4-Methoxybenzoyl)benzoic Acid
  • Structural Differences : These compounds replace the pyridine ring with a benzoic acid backbone but retain the 4-methyl or 4-methoxybenzoyl substituents.
  • Functional Insights : Docking studies indicate that both compounds exhibit lower ΔGbinding values for T1R3 receptors compared to saccharin or acesulfame, suggesting stronger receptor interactions. The methoxy derivative (2-(4-methoxybenzoyl)benzoic acid) demonstrates enhanced binding due to the electron-donating methoxy group, which likely stabilizes interactions with receptor residues .
2-(4-Fluorophenyl)-5-methylpyridine
  • Structural Differences : This analog substitutes the 4-methoxybenzoyl group with a 4-fluorophenyl moiety.

Pyridine-Based Inhibitors

2-(4-(2,6-Difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-methylpyridine (18b)
  • Structural Differences: Incorporates a pyrazole ring with difluorophenoxy and isopropoxy substituents.
  • Functional Insights : This compound, synthesized via microwave-assisted reactions, shows 34% yield and acts as a human dihydroorotate dehydrogenase (DHODH) inhibitor. The 5-methylpyridine moiety is critical for binding, while bulky substituents modulate potency and selectivity .
M-5MPEP (2-[(3-Methoxyphenyl)ethynyl]-5-methylpyridine)
  • Structural Differences : Features an ethynyl linkage to a 3-methoxyphenyl group.
  • Functional Insights : M-5MPEP is a metabotropic glutamate receptor 5 (mGlu5) allosteric modulator. The methoxy group enhances lipophilicity and membrane permeability, highlighting the importance of substituent positioning for target engagement .

Biological Activity

2-(4-Methoxybenzoyl)-5-methylpyridine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted at the 5-position with a methyl group and at the 2-position with a 4-methoxybenzoyl group. This unique structure contributes to its chemical reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in relation to various cancer cell lines. It shows promise in inhibiting the proliferation of cancer cells through several mechanisms, including:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Studies have shown that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain metabolic enzymes or interfere with signaling pathways crucial for cancer cell survival.

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of this compound, highlighting how modifications in its structure can influence its biological efficacy. Below are key findings from recent research:

Study Findings Biological Activity
Demonstrated antimicrobial activity against multiple bacterial strainsAntimicrobial
Showed significant inhibition of cancer cell proliferation in vitroAnticancer
Investigated SAR and found specific substitutions enhance activityEnhanced efficacy

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential for development as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Inhibition

In vitro experiments on breast cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, supporting its role as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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